N,N-dimethyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-1-amine;2-hydroxybutanedioic acid
Description
N,N-dimethyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-1-amine;2-hydroxybutanedioic acid is a complex organic compound that features a triazinoindole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazinoindole moiety is known for its biological activity, making this compound a valuable subject for research.
Properties
IUPAC Name |
N,N-dimethyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-1-amine;2-hydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5S.C4H6O5/c1-19(2)8-5-9-20-14-16-13-12(17-18-14)10-6-3-4-7-11(10)15-13;5-2(4(8)9)1-3(6)7/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,16,18);2,5H,1H2,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWMYFIYMSOSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1.C(C(C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-1-amine typically involves multiple steps. One common approach is the ring-fusion strategy, which retains the N,N,N-donor set responsible for binding iron ions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to a sulfoxide or sulfone.
Reduction: The triazinoindole core can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives. These products can have different biological activities and properties, making them useful for further research .
Scientific Research Applications
N,N-dimethyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-1-amine involves its ability to bind iron ions. This binding can disrupt cellular processes that depend on iron, such as DNA synthesis and repair, cell proliferation, and apoptosis. The compound’s selective binding to ferrous ions over ferric ions is particularly important in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazinoindole derivatives and iron chelators like VLX600 . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets N,N-dimethyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-1-amine apart is its selective binding to ferrous ions and its potential lower cytotoxicity compared to other iron chelators. This makes it a promising candidate for further research and development in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
